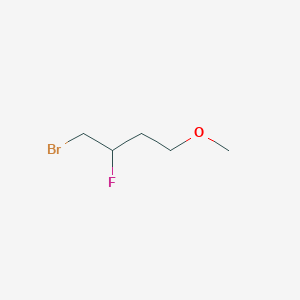

1-Bromo-2-fluoro-4-methoxybutane

Description

1-Bromo-2-fluoro-4-methoxybutane is a halogenated aliphatic compound with the molecular formula C₅H₁₀BrFO. Its structure consists of a four-carbon backbone with substituents at positions 1 (bromine), 2 (fluorine), and 4 (methoxy group). The fluorine atom introduces electronegativity and steric effects, while the methoxy group enhances polarity and influences solubility.

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrFO/c1-8-3-2-5(7)4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJFDPSXYVCSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-2-fluoro-4-methoxybutane (CAS No. 2098054-35-2) is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This compound features a unique combination of bromine, fluorine, and methoxy functional groups, which may influence its pharmacological properties and interactions with biological systems.

Molecular Structure

- Molecular Formula : C5H8BrF1O1

- Molecular Weight : 195.02 g/mol

- Canonical SMILES : CCOC(C(F)Br)C

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Density | Not extensively documented |

The biological activity of this compound is thought to stem from its ability to modulate various biochemical pathways. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar halogenated aliphatic compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes, leading to bactericidal effects.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 10 µM. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating DNA fragmentation characteristic of apoptotic cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | C5H8BrF1O1 | Antimicrobial, Cytotoxic |

| 1-Bromo-3-fluoropropane | C3H6BrF | Moderate Antimicrobial |

| 1-Fluoro-2-bromopropane | C3H6BrF | Low Cytotoxicity |

The comparative analysis highlights that while similar compounds exhibit varying degrees of biological activity, the unique combination of functional groups in this compound may confer enhanced properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Findings:

Structural Influence on Reactivity: The bromine in this compound is primed for SN2 substitution, but the adjacent fluorine may sterically hinder backside attack or polarize the C-Br bond, altering reaction kinetics compared to non-fluorinated analogs. In contrast, 2-bromo-4'-methoxyacetophenone exhibits aromatic reactivity (e.g., electrophilic substitution at the methoxy-activated ring) and ketone-specific reactions (e.g., nucleophilic addition) . 4-Bromo-1,1,1-trifluoro-2-methylbutane’s trifluoromethyl group enhances electronegativity and stabilizes carbocation intermediates, favoring SN1 mechanisms in polar protic solvents .

Physicochemical Differences: The methoxy group in this compound increases polarity and boiling point relative to the branched trifluoro compound. 2-Bromo-4'-methoxyacetophenone’s aromatic backbone results in higher thermal stability and boiling point (~250°C) compared to aliphatic analogs .

Applications: this compound: Potential intermediate in pharmaceuticals or agrochemicals due to its tunable reactivity. 2-Bromo-4'-methoxyacetophenone: Used in synthetic chemistry for ketone-based coupling reactions or as a precursor to bioactive molecules . 4-Bromo-1,1,1-trifluoro-2-methylbutane: Valued in fluorinated compound synthesis, leveraging trifluoromethyl’s metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.